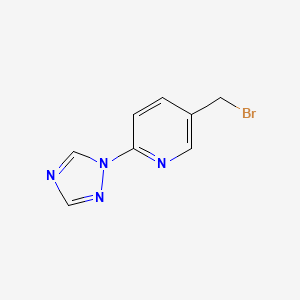
5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-2-(1h-1,2,4-triazol-1-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The triazole and pyridine rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as an intermediate in the synthesis of pesticides or herbicides.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(1h-1,2,4-triazol-1-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which might result in different reactivity and applications.
Uniqueness
The presence of the bromomethyl group in 5-(Bromomethyl)-2-(1h-1,2,4-triazol-1-yl)pyridine makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. This reactivity, combined with the biological activity of the triazole and pyridine rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(1,2,4-triazol-1-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-3-7-1-2-8(11-4-7)13-6-10-5-12-13/h1-2,4-6H,3H2 |
InChI Key |
IYOHXYSYNAUOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CBr)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















